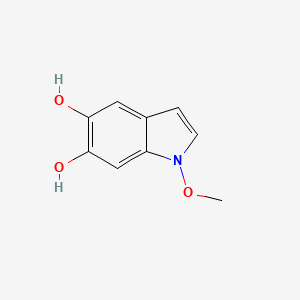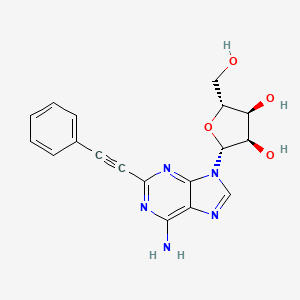![molecular formula C6H3F3N4S B12928384 2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B12928384.png)
2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine is a compound that belongs to the class of thiazolo[5,4-d]pyrimidines. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, particularly in the development of anticancer drugs . The inclusion of a trifluoromethyl group in the molecule often results in improved pharmacological properties, such as increased lipophilicity and enhanced metabolic stability .
Preparation Methods
The synthesis of 2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine typically involves multiple steps. One common synthetic route includes the following steps :
Formation of the Thiazole Ring: The synthesis begins with the formation of the thiazole ring by reacting 2-aminothiole with a suitable arylacetylchloride at high temperature.
Cyclization: The intermediate product undergoes cyclization to form the thiazolo[5,4-d]pyrimidine core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of microwave irradiation and specific catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include oxo derivatives, reduced forms, and substituted derivatives .
Scientific Research Applications
2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine has several scientific research applications, including :
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential use in developing new therapeutic agents, particularly anticancer drugs.
Industry: It is used in the development of new materials with specific properties, such as increased stability and enhanced performance.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential anticancer agent. It may also interact with cellular receptors and signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine can be compared with other similar compounds, such as :
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine: This compound has a similar structure but with a thioxo group instead of an amine group.
7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine-2-thione: This compound has a chloro and phenyl group instead of an amine group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and potential therapeutic applications .
Properties
Molecular Formula |
C6H3F3N4S |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
2-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C6H3F3N4S/c7-6(8,9)5-13-2-3(10)11-1-12-4(2)14-5/h1H,(H2,10,11,12) |
InChI Key |
LCESDFHCKQUXRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)SC(=N2)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


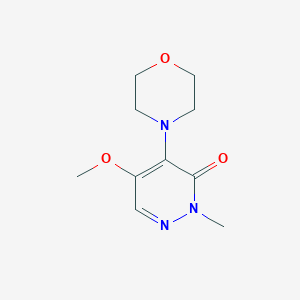
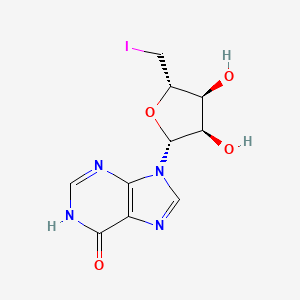
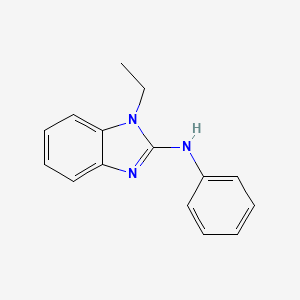
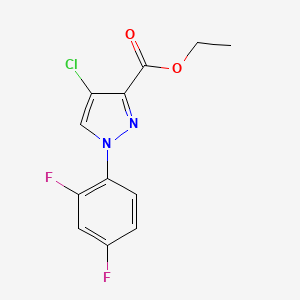



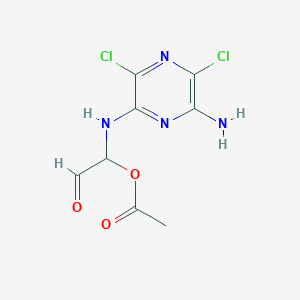

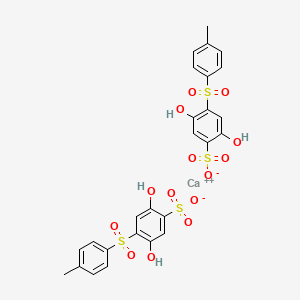
![5-Methoxybenzo[pqr]tetraphene](/img/structure/B12928353.png)
